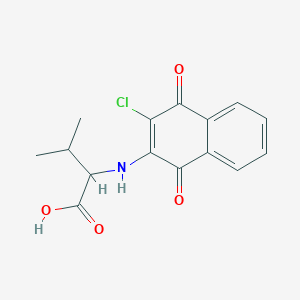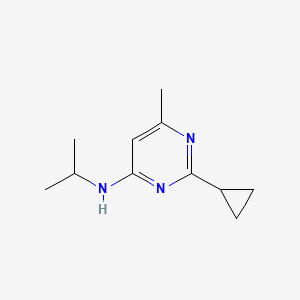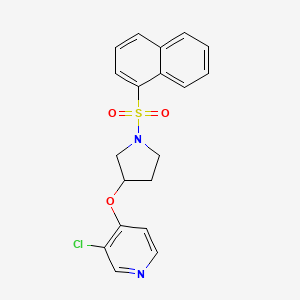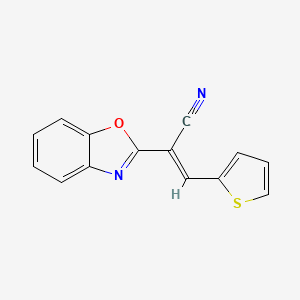![molecular formula C12H10ClN5 B3406029 N-[(2-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 20366-86-3](/img/structure/B3406029.png)
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine
Overview
Description
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine, also known as 2-Cl-Ado, is a purine nucleoside analog that has been extensively studied for its potential therapeutic uses. This compound has been shown to have a wide range of biological activities, including antiviral, anticancer, and immunomodulatory effects. In
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine is not fully understood, but it is believed to involve the inhibition of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to the accumulation of adenosine, which has been shown to have a variety of biological effects, including the ability to modulate immune function and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate immune function. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(2-chlorophenyl)methyl]-7H-purin-6-amine in lab experiments is its broad range of biological activities. This compound has been shown to have antiviral, anticancer, and immunomodulatory effects, making it a versatile tool for studying a variety of biological processes. Additionally, the synthesis method for N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been optimized for high yield and purity, making it a reliable source for research purposes.
One of the limitations of using N-[(2-chlorophenyl)methyl]-7H-purin-6-amine in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are many potential future directions for the study of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine. One area of research could be the development of more potent and selective inhibitors of adenosine deaminase, which could lead to the development of new therapeutic agents for the treatment of cancer and viral infections. Additionally, the immunomodulatory effects of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine could be further explored, with the potential for the development of new therapies for autoimmune and inflammatory disorders. Finally, the potential use of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine as a tool for studying biological processes could be further explored, with the potential for the development of new insights into the mechanisms of cancer, viral infections, and immune function.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been extensively studied for its potential therapeutic uses. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, it has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWOTYVMPTGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366722 | |
| Record name | STK856828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine | |
CAS RN |
20366-86-3 | |
| Record name | STK856828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B3405950.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3405975.png)

![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)
![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)


